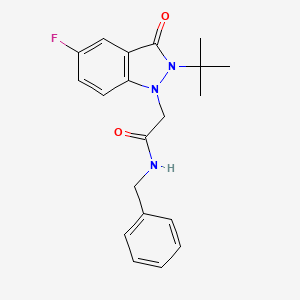![molecular formula C21H19ClN4O2S B6584418 N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251600-33-5](/img/structure/B6584418.png)
N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a pyridine ring (a six-membered ring with one nitrogen atom), a cyclopropane ring (a three-membered ring of carbon atoms), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The thiazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The cyclopropane ring is a small, strained ring, which could make it reactive. The amide group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Research has indicated that modifications to the N-substituents can enhance antibacterial activity, making it a promising candidate for developing new antibiotics .
Anti-Tubercular Agents
The compound has been explored for its anti-tubercular properties. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its ability to inhibit bacterial growth at low concentrations makes it a valuable asset in the fight against drug-resistant TB .
Anti-Fibrotic Agents
Research has shown that this compound can inhibit collagen synthesis, making it useful in treating fibrotic diseases. By targeting specific pathways involved in fibrosis, it can reduce collagen deposition and prevent the progression of fibrotic conditions such as liver fibrosis .
Cancer Therapeutics
The compound has been investigated for its potential in cancer treatment. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a candidate for developing new cancer therapies. Studies have shown its effectiveness in reducing tumor growth in preclinical models .
Anti-Inflammatory Agents
This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. It can reduce the production of pro-inflammatory cytokines and mediators, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Agents
Studies have highlighted the antioxidant properties of this compound. It can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases. Its antioxidant activity makes it a potential therapeutic agent for conditions like cardiovascular diseases and diabetes.
These diverse applications highlight the versatility and potential of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide in various fields of scientific research.
Springer RSC Advances MDPI MDPI SpringerOpen : Springer : RSC Advances : MDPI
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-8-4-13(5-9-15)10-12-24-21(28)19-18(25-20(27)14-6-7-14)17(26-29-19)16-3-1-2-11-23-16/h1-5,8-9,11,14H,6-7,10,12H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRKLAVZCZSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)

![1-[(3,5-difluorophenyl)methyl]-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6584360.png)
![N-(cyclopropylmethyl)-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6584369.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6584373.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(3,4-dimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6584380.png)

![N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584390.png)
![4-acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide](/img/structure/B6584406.png)
![1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584420.png)
![7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584428.png)
![7-chloro-6-fluoro-5-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584432.png)
![N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B6584434.png)